

HPLC-UV-DAD-MS method for Tingenone quantification

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Compound of Interest

Compound Name: *Tingenone*

Cat. No.: *B1683169*

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An HPLC-UV-DAD-MS method provides a robust and sensitive approach for the quantification of **Tingenone**, a quinonemethide triterpenoid with significant biological activity found in species of the Celastraceae family, such as Maytenus. This application note details a comprehensive protocol for the accurate determination of **Tingenone** in plant extracts and other relevant matrices, catering to researchers, scientists, and professionals in drug development.

Application Notes

Introduction

Tingenone is a natural compound of interest due to its potential therapeutic properties. Accurate quantification of **Tingenone** is crucial for quality control of herbal products, pharmacokinetic studies, and drug discovery processes. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) for separation, coupled with UV-Diode Array Detection (DAD) for initial detection and quantification, and Mass Spectrometry (MS) for confirmation and enhanced sensitivity and selectivity.

Principle

The methodology is based on reversed-phase HPLC, which separates **Tingenone** from other components of the sample matrix based on its hydrophobicity. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water.

Detection is achieved sequentially. The DAD detector provides spectral information across a wide range of wavelengths, with **Tingenone** exhibiting a characteristic UV absorbance. Subsequently, the MS detector, often equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source, provides mass-to-charge ratio information, confirming the identity of the analyte and enabling highly sensitive quantification through techniques like Multiple Reaction Monitoring (MRM).

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Key validation parameters are summarized in the table below.

Experimental Protocols

1. Sample Preparation

- **Plant Material:** Dried and powdered plant material (e.g., root bark of Maytenus species) is extracted with a suitable organic solvent. A mixture of n-hexane and diethyl ether (1:1) has been shown to be effective for extracting **Tingenone**. Sonication or maceration can be used to enhance extraction efficiency.
- **Liquid Samples:** For liquid matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.
- **Final Preparation:** The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC-UV-DAD-MS system. These may require optimization depending on the specific instrument and sample matrix.

Parameter	Condition
HPLC System	A standard HPLC or UHPLC system
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic: 80% Methanol, 20% Water with 1% Trifluoroacetic Acid (v/v)
Flow Rate	1.0 mL/min
Column Temperature	33 °C
Injection Volume	10 µL
UV-DAD Detection	430 nm

3. Mass Spectrometry Conditions

Mass spectrometry parameters should be optimized for **Tingenone**. The following are general guidelines.

Parameter	Condition
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Polarity	Positive Ion Mode
Precursor Ion (m/z)	421 [M+H] ⁺
MS Scan Mode	Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification

4. Method Validation Parameters

The following table summarizes the typical validation parameters for a quantitative HPLC method for **Tingenone**.

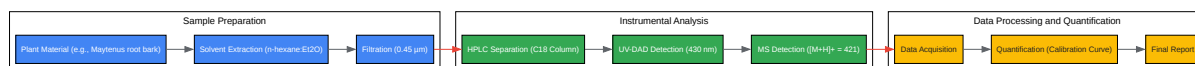
Validation Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.99
Range	Concentration range over which the method is linear, accurate, and precise
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	Intra-day: $\leq 2\%$; Inter-day: $\leq 3\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interference from blank or placebo at the retention time of the analyte

Data Presentation

Table 1: Quantitative Data Summary for **Tingenone** Analysis

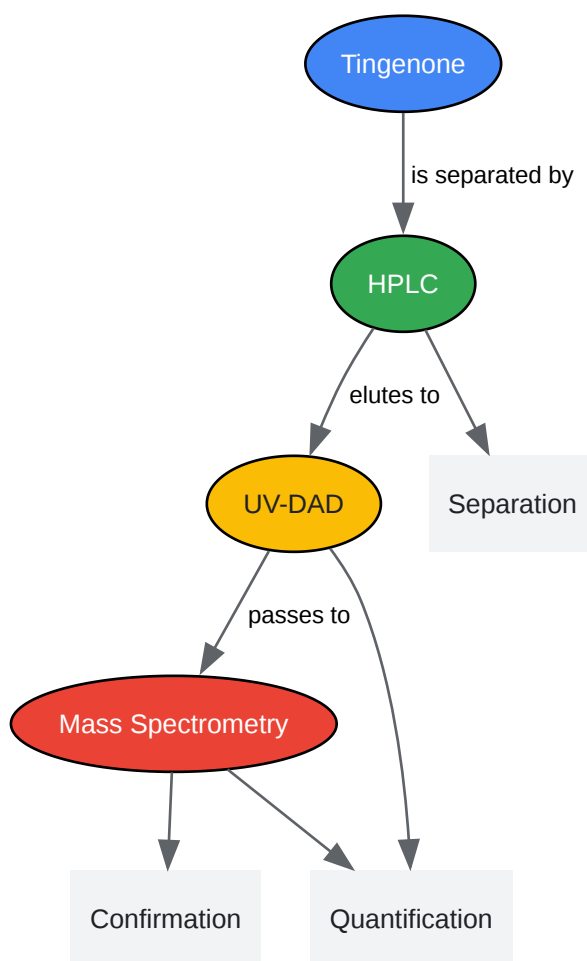
Parameter	Value
Retention Time (RT)	To be determined experimentally (typically in the range of 10-20 min)
UV-Vis λ_{max}	430 nm
Precursor Ion $[M+H]^+$ (m/z)	421
Linearity (R^2)	> 0.995
LOD ($\mu\text{g/mL}$)	To be determined
LOQ ($\mu\text{g/mL}$)	To be determined

Visualizations



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Figure 1. Experimental workflow for **Tingenone** quantification.



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Figure 2. Logical relationship of the analytical techniques.

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